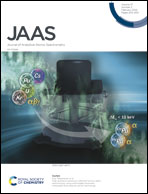Investigations of a reduced palladium chemical modifier for graphite furnace atomic absorption spectrometry
Journal of Analytical Atomic Spectrometry Pub Date: DOI: 10.1039/JA9870200045
Abstract
Palladium is a very useful chemical modifier for graphite furnace atomic absorption spectrometry. It can be used to stabilise many elements several hundred degrees higher than is possible with current methods. Its performance as a modifier is strongly affected by the sample matrix. The addition of a reducing agent provides for more consistent performance. The main purpose of the reducing agent is to “modify” the form of the palladium, guaranteeing that palladium is reduced to the metal early in the temperature programme. Differences were seen in the behaviour of the palladium modifier depending on the reduction method used. A comparison of palladium modifier methods in spike recovery studies of thallium was carried out to investigate differences between the reduction methods. It was suspected that differences in the physical form of palladium contributed to the variability in results. Scanning electron micrographs were used to investigate the physical form of palladium on the graphite surface. A method using the palladium modifier for the determination of selenium was compared with a commonly used procedure in spike recovery studies.
Recommended Literature
- [1] Ammonia assisted formation of tubular MOP-18 crystals†
- [2] Tailoring natural anthracite carbon materials towards considerable electrochemical properties with exploration of ester/ether-based electrolyte†
- [3] Measurement of nonlinear rheology of cross-linked biopolymer gels
- [4] ZIF-8 derived hollow carbon to trap polysulfides for high performance lithium–sulfur batteries†
- [5] Reproducibility and transferability of topological data: experimental charge density study of two modifications of l-alanyl-l-tyrosyl-l-alanine†
- [6] Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant
- [7] Spatio-temporal variation in air quality and unexpected pollution levels during the lamp event over the Indo-Gangetic Plain in the first wave of the COVID-19 pandemic†
- [8] Synthesis of AuAg/Ag/Au open nanoshells with optimized magnetic plasmon resonance and broken symmetry for enhancing second-harmonic generation†
- [9] Tuning of switching properties and excited-state dynamics of fulgides by structural modifications
- [10] Self-assembly of discotic liquid crystalline molecule-modified gold nanoparticles: control of 1D and hexagonal ordering induced by solvent polarity†

Journal Name:Journal of Analytical Atomic Spectrometry
Research Products
-
CAS no.: 1068-69-5
-
CAS no.: 164915-57-5
-
CAS no.: 108694-93-5
-
CAS no.: 16200-52-5









